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Compound of Interest

Compound Name: Ritonavir

Cat. No.: B001064

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the quantification of ritonavir in
human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV)
detection. The methods described are suitable for pharmacokinetic studies, therapeutic drug
monitoring, and bioequivalence studies.

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV infection,
often in combination with other antiretroviral agents. Accurate and reliable quantification of
ritonavir in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy,
and minimizing potential toxicities. HPLC-UV offers a robust, cost-effective, and widely
accessible analytical method for this purpose. The principle of the method involves the
separation of ritonavir from endogenous plasma components on a reversed-phase HPLC
column, followed by its detection and quantification using a UV detector at a specific
wavelength.

Data Presentation

The following tables summarize quantitative data from various validated HPLC-UV methods for
ritonavir quantification in plasma, providing a comparative overview of their performance
characteristics.
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Table 1: Chromatographic Conditions

Parameter Method 1 Method 2 Method 3
C18 (250 x 4.6 mm, 5
Column C8 (250 x 4.6 mm)[1] C18]2]
Hm)[3]
] Acetonitrile : 10 mmol
20 mM Sodium i -
L(-1) Sodium Acetonitrile : 0.05 M
) Acetate (pH 4.8) : ) ] ]
Mobile Phase o Dihydrogen Phosphoric Acid
Acetonitrile (55:45 v/v)
1 Phosphate (pH 4.80) (55:45, viv)[3]
(60:40, vIv)[2]
Flow Rate 1.5 ml/min[1] Not Specified 1.2 ml/min[3]
Detection Wavelength 212 nm[1] 205 nm[2] 240 nm[3]
Internal Standard Lopinavir[1] Diazepam[2] Lopinavir[3]
Run Time 13 min[1] Not Specified <7 min[3]
Column Temperature Ambient[1] 40°CJ[2] Not Specified

Table 2: Method Validation Parameters
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Parameter Method 1 Method 2 Method 3
Linearity Range ) )
0.5-10.0[1] 0.05 - 5[2] 2 - 12 (for Ritonavir)[3]
(Hg/ml)
Correlation Coefficient .
) > 0.999[4] Not Specified > 0.999[3]
r
Mean Recovery (%) 96 - 110[1] 79.17[2] Not Specified
Precision (Intra-day,
< 10[1] 2.12 - 2.60[2] 0.31[3]
%RSD)
Precision (Inter-day, N
<10[1] 0.31 - 4.94[2] Not Specified
%RSD)
Limit of Detection N N
Not Specified Not Specified 0.10[3]
(LOD) (ug/ml)
Limit of Quantification
0.5[1] 0.05[2] 0.30[3]

(LOQ) (ug/ml)

Experimental Protocols

This section provides a detailed methodology for a validated HPLC-UV method for ritonavir

quantification in plasma, based on a liquid-liquid extraction procedure.

Materials and Reagents

» Ritonavir and Lopinavir (as internal standard) reference standards

e HPLC grade acetonitrile and methanol

e Sodium Acetate

 Hydrochloric Acid (1N)

o Methyl Tertiary Butyl Ether (MTBE)

e Sodium Hydroxide (0.125N)
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Deionized water

Drug-free human plasma

Equipment

HPLC system with UV detector

C8 analytical column (250 x 4.6 mm)

Centrifuge

Vortex mixer

Nitrogen evaporator

Micropipettes

Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

Mobile Phase: Prepare a solution of 20 mM Sodium Acetate in water and adjust the pH to
4.8 with 1IN HCI. Mix this aqueous solution with acetonitrile in a 55:45 (v/v) ratio. Degas and
filter the mobile phase through a 0.4 um nylon membrane filter before use.[1]

Standard Stock Solution: Prepare a stock solution of ritonavir (1 mg/ml) by dissolving the
reference standard in methanol.[1]

Working Standard Solutions: Prepare working standards of ritonavir at concentrations
ranging from 0.5 to 10.0 pg/ml by spiking appropriate amounts of the stock solution into
drug-free human plasma.[1]

Internal Standard (IS) Solution: Prepare a solution of lopinavir at a concentration of 100
pg/ml in the mobile phase.[1]

Sample Preparation (Liquid-Liquid Extraction)
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To 200 pl of plasma sample (calibration standard, quality control sample, or patient sample),
add 20 pl of the internal standard solution (Lopinavir, 100 pg/ml).[1]

Add 400 pl of 0.125N NaOH and 2.0 ml of methyl tertiary butyl ether.[1]
Vortex the mixture vigorously for at least 1 minute.

Centrifuge the samples at 5,000 rpm for 5 minutes to separate the aqueous and organic
layers.[1]

Transfer 1.5 ml of the clear supernatant (organic layer) to a clean tube.[1]
Evaporate the solvent to dryness under a stream of nitrogen.[1]
Reconstitute the dried residue in 100 pl of the mobile phase.[1]

Inject 75 pl of the reconstituted sample into the HPLC system.[1]

Chromatographic Analysis

Column: C8 (250 x 4.6 mm)[1]

Mobile Phase: 20 mM Sodium Acetate (pH 4.8) : Acetonitrile (55:45 v/v)[1]
Flow Rate: 1.5 ml/min[1]

Detection Wavelength: 212 nm[1]

Injection Volume: 75 pl[1]

Column Temperature: Ambient[1]

Data Analysis

Construct a calibration curve by plotting the peak height ratio of ritonavir to the internal

standard against the corresponding ritonavir concentration for the calibration standards.

Determine the concentration of ritonavir in the patient samples by interpolating their peak

height ratios from the calibration curve using linear regression analysis.[1]
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Method Validation

The analytical method should be validated according to the International Council for
Harmonisation (ICH) guidelines or other relevant regulatory requirements. Key validation
parameters include:

o Specificity: The ability of the method to differentiate and quantify the analyte in the presence
of other components in the sample.

 Linearity: The ability to obtain test results that are directly proportional to the concentration of
the analyte. A linear range of 0.5-10.0 pg/ml has been demonstrated.[1]

e Accuracy: The closeness of the test results obtained by the method to the true value. Mean
extraction recoveries from human plasma have been shown to be between 96% and 110%.

[1]

e Precision: The degree of scatter between a series of measurements obtained from multiple
sampling of the same homogeneous sample. Mean intra- and inter-day variations should be
less than 10%.[1]

o Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a
sample that can be detected and quantified with suitable precision and accuracy,
respectively.

o Robustness: The capacity of the method to remain unaffected by small, but deliberate
variations in method parameters.

o Stability: The chemical stability of the analyte in a given matrix under specific conditions for
given time intervals.

Experimental Workflow Diagram
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Sample Preparation
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Caption: Experimental workflow for HPLC-UV quantification of ritonavir in plasma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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